6-chloro-3-ethyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-chloro-3-ethyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one” is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6-chloro-3-ethyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one” typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-2H-chromen-2-one and 1H-tetrazole.
Alkylation: The ethyl group at the 3rd position can be introduced through an alkylation reaction using ethyl halides in the presence of a base.
Methoxylation: The methoxy group at the 7th position can be introduced using methanol and a suitable catalyst.
Tetrazole Attachment: The tetrazole moiety can be attached through a nucleophilic substitution reaction using 1H-tetrazole and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and ethyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the chromen-2-one core, potentially converting it to dihydro derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may exhibit interesting pharmacological properties such as antimicrobial, anti-inflammatory, or anticancer activities. It can be used in the development of new therapeutic agents.
Medicine
The compound’s potential medicinal properties make it a candidate for drug development. It can be studied for its effects on various biological targets and pathways.
Industry
In the industrial sector, the compound can be used in the development of new materials, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of “6-chloro-3-ethyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one” depends on its specific biological activity. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anti-inflammatory properties, it may inhibit specific signaling pathways involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2H-chromen-2-one: A simpler chromen-2-one derivative with potential biological activities.
6-chloro-4-methyl-2H-chromen-2-one: A similar compound with a chlorine atom at the 6th position.
7-methoxy-4-methyl-2H-chromen-2-one: A compound with a methoxy group at the 7th position.
Uniqueness
“6-chloro-3-ethyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one” is unique due to the presence of the tetrazole moiety, which can impart distinct biological and chemical properties. The combination of chlorine, ethyl, methyl, and tetrazole groups in the chromen-2-one core makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H13ClN4O3 |
---|---|
Molecular Weight |
320.73 g/mol |
IUPAC Name |
6-chloro-3-ethyl-4-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one |
InChI |
InChI=1S/C14H13ClN4O3/c1-3-8-7(2)9-4-10(15)12(5-11(9)22-14(8)20)21-6-13-16-18-19-17-13/h4-5H,3,6H2,1-2H3,(H,16,17,18,19) |
InChI Key |
OLMWRTKKROHXBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=NNN=N3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.